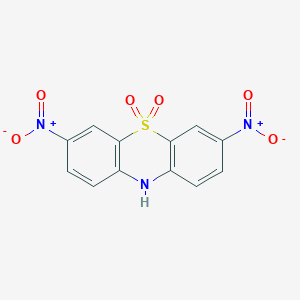
N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of substances that include benzothiazole and triazole moieties. Such compounds are often explored for their potential pharmacological properties, including their roles as inhibitors or reactants in various chemical reactions.
Synthesis Analysis
Compounds related to the one specified are typically synthesized through a series of reactions involving the coupling of benzothiazole derivatives with other organic compounds. For instance, the synthesis of similar compounds involves reactions like condensation, cyclization, and amidation, utilizing catalysts and specific reagents under controlled conditions (Rana et al., 2008).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as NMR, IR spectroscopy, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding the compound's reactivity and properties (Ćaleta et al., 2008).
Chemical Reactions and Properties
Benzothiazole and triazole derivatives participate in a range of chemical reactions, contributing to their diverse chemical properties. These may include their ability to act as ligands in metal complexes, exhibiting various biological activities, or undergoing isomerization and other transformation reactions that affect their structure and function (Angulo-Cornejo et al., 2000).
Applications De Recherche Scientifique
Kinase Inhibition for Cancer Therapy : Derivatives of benzothiazole have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, which plays a significant role in tumor angiogenesis and metastasis. These compounds show promise in treating various cancers, as evidenced by their efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Supramolecular Gelators : N-(thiazol-2-yl) benzamide derivatives, closely related to the compound , have been explored as supramolecular gelators. These compounds demonstrate unique gelation behavior with various solvents, indicating potential applications in drug delivery systems and material science (Yadav & Ballabh, 2020).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effect on steel in acidic environments. Their high inhibition efficiencies and the ability to adsorb onto surfaces make them suitable for applications in materials protection and maintenance (Hu et al., 2016).
Diuretic Activity : Certain benzothiazole derivatives have been synthesized and evaluated for their diuretic activity, offering potential applications in treating conditions like hypertension or heart failure (Yar & Ansari, 2009).
Antimicrobial Properties : Benzimidazole and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds could potentially be developed into new antimicrobial agents (Sethi et al., 2016).
Photo-Physical Studies : The photo-physical properties of certain benzothiazole derivatives have been studied, highlighting their potential in developing fluorescent materials for various applications (Padalkar et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-22(10-17-21-15-7-2-3-8-16(15)25-17)18(24)13-5-4-6-14(9-13)23-11-19-20-12-23/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCIBYZFCLKCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)



![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)


![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)
![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)
![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)
